4H-Naphtho[1,2-b]thiopyran-4-one
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Overview
Description
4H-Naphtho[1,2-b]thiopyran-4-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[1,2-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) to yield the desired thiopyranone .
Industrial Production Methods
the principles of green chemistry and multicomponent reactions are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[1,2-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiopyrans, and various substituted derivatives of the naphthalene ring .
Scientific Research Applications
4H-Naphtho[1,2-b]thiopyran-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Naphtho[1,2-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the prevention of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure but without the fused naphthalene ring.
4H-Thiopyran-4-one: Another similar compound that lacks the naphthalene ring but shares the thiopyran core.
Uniqueness
4H-Naphtho[1,2-b]thiopyran-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
15128-44-6 |
---|---|
Molecular Formula |
C13H8OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
benzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H8OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H |
InChI Key |
NZFGSFTYBHQLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC=CC3=O |
Origin of Product |
United States |
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